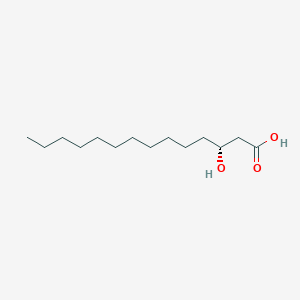

(R)-3-hydroxytetradecanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRNZOYKSNPPBF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305047 | |

| Record name | (R)-3-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-3-Hydroxy-tetradecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28715-21-1 | |

| Record name | (R)-3-Hydroxytetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28715-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxymyristic acid, (3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028715211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-hydroxytetradecanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-3-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Hydroxy-tetradecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYMYRISTIC ACID, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7C245Y68X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Hydroxytetradecanoic Acid: Discovery, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxytetradecanoic acid, also known as β-hydroxymyristic acid, is a C14 saturated fatty acid that plays a pivotal role in the pathogenicity of Gram-negative bacteria. As a fundamental and conserved component of the lipid A moiety of lipopolysaccharide (LPS), it is a key determinant of endotoxic activity and a potent activator of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its isolation and synthesis, and its crucial role in immunology and drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the groundbreaking research on the chemical structure of lipopolysaccharide (LPS) and its toxic component, lipid A. In the mid-20th century, researchers like Otto Westphal, Otto Lüderitz, and Ernst Th. Rietschel at the Max Planck Institute for Immunobiology in Freiburg, Germany, pioneered the systematic degradation of LPS from various Gram-negative bacteria to elucidate its molecular architecture.

Their seminal work in the 1970s and 1980s on Salmonella species led to the landmark discovery that a unique 3-hydroxy fatty acid was a consistent and integral part of the lipid A structure.[1][2][3][4] Through meticulous chemical analysis, they identified this fatty acid as 3-hydroxytetradecanoic acid and determined its stereochemistry to be the (R)-enantiomer.[3] These studies established that this compound, along with other fatty acids, is amide- and ester-linked to a disaccharide of glucosamine, forming the hydrophobic anchor of LPS in the bacterial outer membrane.[1][3] This structural elucidation was a critical step in understanding the molecular basis of endotoxicity and the activation of the host immune system by Gram-negative bacteria.[5][6][7]

Physicochemical and Biochemical Properties

This compound is a chiral, long-chain fatty acid with a hydroxyl group at the beta-position.[8][9] It is an intermediate in fatty acid biosynthesis and is the most common fatty acid constituent of the lipid A component of bacterial LPS.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈O₃ | [10] |

| Molecular Weight | 244.37 g/mol | [10] |

| Physical Description | Solid | [10] |

| Melting Point | Data not available from experimental sources | |

| Specific Rotation ([α]D) | -16.2° (c=1.0, CHCl₃) | [11] |

| Solubility | Soluble in chloroform (B151607), methanol, and ethanol | [8] |

Table 2: Occurrence of this compound in the Lipid A of Various Gram-Negative Bacteria

| Bacterial Species | Presence in Lipid A | Reference |

| Escherichia coli | Present | [5][12] |

| Salmonella minnesota | Present | [3][13][14] |

| Salmonella typhimurium | Present | [11] |

| Bacteroides fragilis | Present (as part of more complex acyl chains) | [12] |

Experimental Protocols

Isolation and Purification of Lipid A from Gram-Negative Bacteria

This protocol is adapted from established methods for the extraction and mild acid hydrolysis of LPS to yield lipid A.[2][8]

Materials:

-

Lyophilized Gram-negative bacterial cells

-

Chloroform

-

Methanol

-

Pyridine

-

88% Formic acid

-

Water

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent: Chloroform:Pyridine:88% Formic Acid:Water (50:50:16:5, v/v/v/v)

Procedure:

-

Extraction of LPS: Perform a hot phenol-water extraction or a suitable solvent extraction method to isolate crude LPS from the bacterial cell mass.

-

Mild Acid Hydrolysis: a. Dissolve the purified LPS in a 1% sodium dodecyl sulfate (B86663) (SDS) solution in 10 mM sodium acetate (B1210297) buffer (pH 4.5). b. Heat the solution at 100°C for 30-60 minutes to cleave the ketosidic linkage between the core oligosaccharide and lipid A. c. Lyophilize the sample to remove the aqueous solvent.

-

Extraction of Lipid A: a. To the dried hydrolysate, add a two-phase solvent system of chloroform, methanol, and water (2:2:1.8, v/v/v). b. Vortex thoroughly and centrifuge to separate the phases. c. The lipid A will partition into the lower chloroform phase. Carefully collect the lower phase. d. Repeat the extraction of the upper aqueous phase with the lower phase of a pre-equilibrated chloroform:methanol:water mixture to maximize recovery. e. Combine the chloroform phases and wash with an equal volume of the upper phase from the pre-equilibrated mixture.

-

Purification: a. Evaporate the chloroform extract to dryness under a stream of nitrogen. b. Further purify the lipid A using silica (B1680970) gel column chromatography or preparative TLC. c. For TLC, spot the extracted lipid A onto a silica gel plate and develop using the specified solvent system. d. Visualize the lipid A band (e.g., by charring with sulfuric acid) and scrape the corresponding silica from the plate. e. Elute the lipid A from the silica gel using a mixture of chloroform and methanol.

Asymmetric Synthesis of this compound

This protocol is based on the enantioface-differentiating hydrogenation of a β-keto ester.[11]

Materials:

-

Methyl 3-oxotetradecanoate

-

Raney nickel catalyst

-

(R,R)-Tartaric acid

-

Sodium bromide

-

Methanol

-

Acetonitrile

-

Hydrochloric acid

Procedure:

-

Preparation of the Modified Catalyst: Modify the Raney nickel catalyst by treating it with an aqueous solution of (R,R)-tartaric acid and sodium bromide.

-

Asymmetric Hydrogenation: a. Dissolve methyl 3-oxotetradecanoate in a suitable solvent. b. Add the asymmetrically modified Raney nickel catalyst. c. Hydrogenate the mixture under pressure until the reaction is complete. This will yield methyl (R)-3-hydroxytetradecanoate with an enantiomeric excess.

-

Saponification: Saponify the methyl ester to the corresponding carboxylic acid using a standard base hydrolysis procedure (e.g., with NaOH in methanol/water), followed by acidification.

-

Optical Resolution: a. Dissolve the crude this compound in ethanol. b. Add dicyclohexylamine to form the dicyclohexylammonium (B1228976) salt. c. Perform fractional recrystallization of the salt from acetonitrile. This step selectively crystallizes the salt of the (R)-enantiomer, thereby increasing the optical purity. d. After several recrystallizations, treat the optically pure dicyclohexylammonium salt with acid (e.g., HCl) to liberate the optically pure this compound. e. Extract the final product with an organic solvent and evaporate to dryness.

Role in TLR4 Signaling and Biological Activity

This compound is a critical component for the biological activity of lipid A, which is the principal mediator of the potent inflammatory response to Gram-negative bacterial infections.[5][15] Lipid A is recognized by the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2), on the surface of immune cells such as macrophages and dendritic cells.[15]

The binding of lipid A to the TLR4/MD-2 complex initiates a complex intracellular signaling cascade. The (R)-3-hydroxyacyl chains of lipid A play a crucial role in the specific recognition and binding to a hydrophobic pocket within the MD-2 protein, which is a prerequisite for TLR4 dimerization and subsequent signal transduction.

Upon activation, TLR4 recruits adaptor proteins, primarily MyD88 and TRIF, leading to two distinct signaling pathways:

-

MyD88-dependent pathway: This pathway rapidly activates transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

-

TRIF-dependent pathway: This pathway is activated upon internalization of the TLR4 complex and leads to the activation of IRF3, resulting in the production of type I interferons (IFN-α/β).

The synergistic action of these pathways orchestrates a robust innate immune response aimed at clearing the bacterial infection. However, excessive or uncontrolled activation of this pathway can lead to sepsis and septic shock, a life-threatening condition.

Experimental Workflows and Applications

This compound and its derivatives are indispensable tools in various research and development applications:

-

Structure-Activity Relationship Studies: Synthetic analogues of lipid A incorporating variations in the structure and stereochemistry of the 3-hydroxy fatty acids are used to probe the precise molecular requirements for TLR4 activation and antagonism.

-

Vaccine Adjuvant Development: Detoxified derivatives of lipid A, such as monophosphoryl lipid A (MPL), which contains this compound, are potent and widely used vaccine adjuvants. They enhance the immune response to co-administered antigens with reduced toxicity.

-

Drug Discovery: The TLR4 signaling pathway is a target for the development of therapeutics for inflammatory and autoimmune diseases. Molecules that antagonize the binding of lipid A to TLR4/MD-2 are being investigated as potential treatments for sepsis and other inflammatory conditions.

-

Biomarker for Bacterial Infections: The detection of this compound in clinical samples can serve as a sensitive and specific biomarker for the presence of Gram-negative bacterial endotoxins.

Visualizations

Caption: A timeline of the key discoveries related to this compound.

Caption: Simplified TLR4 signaling pathway initiated by LPS.

Caption: Experimental workflow for studying this compound.

Conclusion

This compound stands as a molecule of immense importance in the fields of microbiology, immunology, and medicine. Its discovery as a cornerstone of lipid A was a pivotal moment in understanding the host-pathogen interactions of Gram-negative bacteria. Today, it continues to be a focal point of research for the development of novel vaccine adjuvants, therapeutics for inflammatory diseases, and diagnostic tools for bacterial infections. This technical guide serves as a foundational resource for researchers dedicated to unraveling the complexities of this fascinating and biologically potent fatty acid.

References

- 1. LPS Extraction Protocol - Creative Biogene [creative-biogene.com]

- 2. researchgate.net [researchgate.net]

- 3. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 4. academic.oup.com [academic.oup.com]

- 5. Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KR100729146B1 - Method for preparing 2-alkyl-3-hydroxyfatty acid and derivatives thereof - Google Patents [patents.google.com]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. This compound | C14H28O3 | CID 5288266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Frontiers | Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Quantitative release of fatty acids from lipids by a simple hydrolysis procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. aocs.org [aocs.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

The Biological Significance of (R)-3-Hydroxytetradecanoic Acid: A Technical Guide for Researchers

(R)-3-Hydroxytetradecanoic acid , also known as (R)-3-hydroxymyristic acid, is a saturated 3-hydroxy fatty acid that plays a pivotal role in the interaction between Gram-negative bacteria and the innate immune system of higher organisms. While it is an intermediate in fatty acid biosynthesis, its primary significance in a biomedical context lies in its function as a fundamental structural component of Lipid A , the endotoxic principle of lipopolysaccharide (LPS).[1][2][3] This guide provides an in-depth overview of the biological role of this compound, focusing on its involvement in innate immunity, relevant signaling pathways, and the experimental methodologies used for its study.

Core Biological Role: A Key Component of Endotoxin (B1171834)

This compound is a primary and often the most abundant fatty acid found in the Lipid A moiety of LPS, which anchors the LPS molecule to the outer membrane of Gram-negative bacteria.[2][4] The structure of Lipid A, particularly its acylation pattern, is a critical determinant of its biological activity. In many enteric bacteria, such as Escherichia coli, the Lipid A backbone, a bisphosphorylated disaccharide of glucosamine (B1671600), is typically hexa-acylated. This acylation pattern often includes two primary this compound chains attached via amide linkages to the glucosamine units. These primary hydroxy fatty acids can be further acylated with other fatty acids, creating a complex structure that is recognized by the host's innate immune system.[2]

The presence and specific arrangement of this compound and other acyl chains within the Lipid A molecule are crucial for the recognition by the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2) .[5][6] This recognition event triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the innate immune response.

Quantitative Data on Biological Activity

The biological activity of Lipid A and its synthetic analogues is typically quantified by measuring their ability to activate TLR4 signaling, often assessed by the induction of a reporter gene (e.g., NF-κB) or the production of cytokines (e.g., TNF-α, IL-6). The potency is often expressed as the half-maximal effective concentration (EC50). The following table summarizes the EC50 values for various synthetic Lipid A mimetics, highlighting the influence of the overall structure on TLR4 activation.

| Compound | Cell Line | Assay Readout | EC50 (nM) | Reference |

| αα-GM-DLAM-diP 1 | mTLR4/mMD-2 transfected HEK293 | NF-κB Activation | 0.28 | --INVALID-LINK-- |

| αα-GM-DLAM-diP 2 | mTLR4/mMD-2 transfected HEK293 | NF-κB Activation | 0.22 | --INVALID-LINK-- |

| αα-GM-DLAM-diP 4 | mTLR4/mMD-2 transfected HEK293 | NF-κB Activation | 0.17 | --INVALID-LINK-- |

| αα-GM-DLAM-diP 5 | mTLR4/mMD-2 transfected HEK293 | NF-κB Activation | 0.14 | --INVALID-LINK-- |

| E. coli Re-LPS | mTLR4/mMD-2 transfected HEK293 | NF-κB Activation | 0.23 | --INVALID-LINK-- |

| Synthetic Hexa-acylated Lipid A | Human PBMC | TNF-α production | ~1 nM | --INVALID-LINK-- |

| Synthetic Penta-acylated Lipid A | Human PBMC | TNF-α production | ~10 nM | --INVALID-LINK-- |

Signaling Pathways

The recognition of Lipid A containing this compound by the TLR4/MD-2 complex initiates a complex intracellular signaling cascade. This process begins with the binding of LPS to Lipopolysaccharide Binding Protein (LBP) in the serum, which then facilitates the transfer of LPS to CD14. CD14, in turn, presents the Lipid A moiety to the TLR4/MD-2 complex, leading to the dimerization of the receptor. This dimerization triggers the recruitment of intracellular adaptor proteins, primarily MyD88 and TRIF, which initiate two distinct downstream signaling pathways.

The MyD88-dependent pathway leads to the activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The TRIF-dependent pathway results in the activation of IRF3 and the production of type I interferons.

Experimental Protocols

Analysis of this compound in Lipid A by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of fatty acid composition of Lipid A.

Methodology:

-

Sample Preparation: Start with purified LPS or a bacterial cell pellet.

-

Acid Hydrolysis: Perform acid hydrolysis to release the fatty acids from the Lipid A backbone. A common method involves heating the sample in 4 M HCl at 100°C for 4 hours. This cleaves the amide and ester linkages.

-

Extraction: After hydrolysis, extract the liberated fatty acids using an organic solvent such as hexane (B92381) or a chloroform/methanol mixture.

-

Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) for GC analysis. This is typically achieved by heating with a methylating agent like 14% boron trifluoride in methanol.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS. A capillary column suitable for fatty acid analysis (e.g., a polar column) is used to separate the different FAMEs. The mass spectrometer is used to identify and quantify the individual fatty acids based on their mass spectra and retention times compared to known standards.

TLR4 Activation Assay using HEK-Blue™ TLR4 Reporter Cells

This protocol describes a cell-based assay to measure the ability of a compound to activate the human TLR4 signaling pathway.

Methodology:

-

Cell Culture: Culture HEK-Blue™ hTLR4 cells (InvivoGen) according to the manufacturer's instructions. These cells are engineered to express human TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[4][7][8]

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density.

-

Stimulation: Add the test compound (e.g., purified Lipid A, synthetic analogues, or LPS) at various concentrations to the wells. Include appropriate positive (e.g., E. coli LPS) and negative (vehicle) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator to allow for TLR4 activation and subsequent SEAP expression.

-

Detection: Measure the SEAP activity in the cell culture supernatant using a detection reagent such as QUANTI-Blue™ Solution (InvivoGen). The presence of SEAP will induce a color change that can be quantified by measuring the absorbance at 620-655 nm.

-

Data Analysis: The level of SEAP activity is directly proportional to the activation of the NF-κB signaling pathway. Dose-response curves can be generated to determine the EC50 of the test compound.

Conclusion

This compound is a fatty acid of significant interest in the fields of immunology and drug development due to its integral role in the structure and function of Lipid A. As a key determinant of the endotoxic activity of Gram-negative bacteria, understanding its contribution to the activation of the TLR4 signaling pathway is crucial for the development of novel therapeutics, including vaccine adjuvants and sepsis antagonists. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further investigate the multifaceted biological role of this important molecule.

References

- 1. Frontiers | Tailored Modulation of Cellular Pro-inflammatory Responses With Disaccharide Lipid A Mimetics [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Differential activation of human TLR4 by Escherichia coli and Shigella flexneri 2a lipopolysaccharide: combined effects of lipid A acylation state and TLR4 polymorphisms on signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential cytokine induction by doses of lipopolysaccharide and monophosphoryl lipid A that result in equivalent early endotoxin tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recognition of lipid A variants by the TLR4-MD-2 receptor complex [frontiersin.org]

- 7. Synthetic TLR4-active glycolipids as vaccine adjuvants and stand-alone immunotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential Activation of Human TLR4 by E. coli and S. flexneri 2a Lipopolysaccharide: Combined Effects of Lipid A Acylation State and TLR4 Polymorphisms on Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of (R)-3-Hydroxytetradecanoic Acid in Bacterial Cell Wall Structure and Immune Activation

(R)-3-Hydroxytetradecanoic acid , a 14-carbon β-hydroxy fatty acid, is a cornerstone of the outer membrane of most Gram-negative bacteria. As a primary acyl chain of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), it is indispensable for maintaining the structural integrity of the bacterial cell wall. Beyond its structural importance, this molecule is a potent trigger of the host innate immune system, initiating a signaling cascade through Toll-like receptor 4 (TLR4) that can lead to both protective inflammatory responses and detrimental septic shock. This technical guide provides a comprehensive overview of the biosynthesis, function, and immunological significance of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, also known as (R)-3-hydroxymyristic acid, is a saturated fatty acid with a hydroxyl group at the beta-carbon position (C3). This seemingly minor modification imparts crucial properties that influence the three-dimensional structure and biological activity of Lipid A.

| Property | Value |

| Chemical Formula | C₁₄H₂₈O₃ |

| Molecular Weight | 244.37 g/mol |

| Configuration | (R) at C3 |

| Description | Long-chain hydroxy fatty acid |

Biosynthesis of this compound and its Incorporation into Lipid A

The biosynthesis of this compound and its subsequent incorporation into the Lipid A backbone is a highly conserved pathway in Gram-negative bacteria, involving a series of enzymatic steps. The initial stages of fatty acid synthesis provide the precursor, (R)-3-hydroxymyristoyl-acyl carrier protein (ACP). Two key enzymes, LpxA and LpxD, are then responsible for its transfer to the growing Lipid A molecule.

Key Enzymes in the Biosynthesis Pathway

The synthesis of the core of Lipid A is a cytoplasmic process. The key enzymes involved in the incorporation of this compound are:

-

LpxA (UDP-N-acetylglucosamine acyltransferase): This enzyme catalyzes the first committed step in Lipid A biosynthesis. It transfers an (R)-3-hydroxymyristoyl group from (R)-3-hydroxymyristoyl-ACP to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).[1][2]

-

LpxD (UDP-3-O-[(R)-3-hydroxymyristoyl]glucosamine N-acyltransferase): Following the action of LpxC (a deacetylase), LpxD catalyzes the transfer of a second (R)-3-hydroxymyristoyl group from its ACP donor to the 2-amino group of the glucosamine (B1671600) moiety.[1][2]

The following diagram illustrates the initial steps of Lipid A biosynthesis, highlighting the roles of LpxA and LpxD.

Quantitative Analysis of this compound in Bacterial Lipid A

The fatty acid composition of Lipid A, including the abundance of this compound, can vary between different species of Gram-negative bacteria. These variations can influence the biological activity of the LPS. The following table summarizes the relative abundance of major fatty acids in the Lipid A of several clinically relevant bacteria.

| Bacterial Species | Fatty Acid | Relative Abundance (%) |

| Salmonella Typhi | This compound (3-OH C14:0) | 55.9 |

| Dodecanoic acid (C12:0) | 8.5 | |

| Tetradecanoic acid (C14:0) | 12.5 | |

| Hexadecanoic acid (C16:0) | 23.1 | |

| Pseudomonas aeruginosa | 3-hydroxydecanoic acid (3-OH C10:0) | Present |

| 2-hydroxydodecanoic acid (2-OH C12:0) | Present | |

| 3-hydroxydodecanoic acid (3-OH C12:0) | Present | |

| Dodecanoic acid (C12:0) | Present | |

| Hexadecanoic acid (C16:0) | Present | |

| Klebsiella pneumoniae | This compound (3-OH C14:0) | Predominant |

| Tetradecanoic acid (C14:0) | Predominant | |

| Myristate (C14) | Present | |

| Laurate (C12) | Present | |

| 2-hydroxymyristate (2-OH C14) | Present (in vivo) |

Note: The fatty acid composition can vary depending on the bacterial strain and growth conditions.

Kinetic Parameters of Key Biosynthetic Enzymes

The efficiency of the enzymes LpxA and LpxD is critical for the production of Lipid A. The following table presents the kinetic parameters for these enzymes from Escherichia coli.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) |

| LpxA | UDP-GlcNAc | 40 | 0.013 |

| (R)-3-hydroxymyristoyl-ACP | 5.5 | 0.013 | |

| LpxD | UDP-3-O-((R)-hydroxytetradecanoyl)-alpha-D-glucosamine | 2.5 | 23 |

| (R)-3-hydroxytetradecanoyl-ACP | 3.2 | 23 |

Interaction with the Host Immune System: TLR4 Signaling

The recognition of LPS, specifically the Lipid A component containing this compound, by the host immune system is mediated by the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2. This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the innate immune response.

The binding of LPS to the TLR4/MD-2 complex induces receptor dimerization, which initiates two distinct downstream signaling pathways:

-

MyD88-dependent pathway: This is the primary and rapid signaling pathway that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

TRIF-dependent pathway: This pathway is activated upon internalization of the TLR4 complex and leads to the activation of the transcription factor IRF3, resulting in the production of type I interferons (IFN-α/β).

The following diagram outlines the key steps in the TLR4 signaling pathway.

Experimental Protocols

Extraction and Purification of Lipid A

A common method for the isolation of Lipid A from Gram-negative bacteria involves a multi-step process:

-

Cell Culture and Harvest: Grow the bacterial strain of interest to the desired cell density in an appropriate liquid medium. Harvest the cells by centrifugation.

-

LPS Extraction (Hot Phenol-Water Method):

-

Resuspend the bacterial pellet in distilled water.

-

Add an equal volume of hot (65-70°C) phenol (B47542) and stir vigorously for 30 minutes.

-

Cool the mixture on ice and then centrifuge to separate the phases.

-

The LPS will be in the aqueous (upper) phase. Carefully collect this phase.

-

Dialyze the aqueous phase extensively against distilled water to remove phenol and other small molecules.

-

Lyophilize the dialyzed solution to obtain crude LPS.

-

-

Lipid A Hydrolysis:

-

Resuspend the lyophilized LPS in a mild acid solution (e.g., 1% acetic acid).

-

Heat the suspension at 100°C for 1-2 hours to cleave the ketosidic linkage between the core oligosaccharide and Lipid A.

-

Cool the mixture and centrifuge to pellet the insoluble Lipid A.

-

-

Lipid A Purification (Bligh-Dyer Extraction):

-

Wash the Lipid A pellet with water and then resuspend it in a single-phase Bligh-Dyer mixture (chloroform:methanol (B129727):water, 1:2:0.8 v/v/v).

-

Convert to a two-phase system by adding chloroform (B151607) and water to achieve a final ratio of 2:2:1.8 (v/v/v).

-

Centrifuge to separate the phases. The purified Lipid A will be in the lower (chloroform) phase.

-

Collect the chloroform phase and evaporate the solvent under a stream of nitrogen to obtain pure Lipid A.

-

The following diagram outlines the workflow for Lipid A extraction and purification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Hydroxy Fatty Acids

GC-MS is a powerful technique for the identification and quantification of fatty acids in Lipid A.

-

Methanolysis: Cleave the fatty acyl chains from the Lipid A backbone by heating in anhydrous methanol containing a catalyst (e.g., HCl or BF₃). This process converts the fatty acids into their more volatile fatty acid methyl esters (FAMEs).

-

Derivatization: Convert the hydroxyl groups of the hydroxy FAMEs to trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA). This step further increases the volatility and thermal stability of the analytes.

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The FAMEs are separated based on their boiling points and polarity.

-

The separated compounds enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented.

-

The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the specific 3-hydroxy fatty acid.

-

-

Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog of the fatty acid of interest) is added to the sample before processing. The abundance of the target analyte is determined by comparing its peak area to that of the internal standard.

Conclusion

This compound is a molecule of profound importance in bacteriology and immunology. Its integral role in the structure of the Gram-negative outer membrane makes its biosynthetic pathway an attractive target for the development of novel antibiotics. Furthermore, its potent ability to stimulate the innate immune system through TLR4 highlights its significance in the pathogenesis of bacterial infections and sepsis. A thorough understanding of the biosynthesis, structure, and function of this key fatty acid is therefore essential for researchers and professionals working to combat bacterial diseases and modulate the immune response.

References

The Pivotal Role of (R)-3-Hydroxytetradecanoic Acid in Lipid A Function and Immune Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lipid A, the bioactive component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its interaction with the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2) can trigger a powerful inflammatory response, which is crucial for host defense but can also lead to life-threatening sepsis. A key determinant of lipid A's immunostimulatory activity is its acylation pattern, in which (R)-3-hydroxytetradecanoic acid plays a fundamental and conserved role. This technical guide delves into the core functions of this compound in the structure, biosynthesis, and immunological activity of lipid A, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical molecule.

Introduction

This compound, also known as (R)-3-hydroxymyristic acid, is a 14-carbon, 3-hydroxy fatty acid that serves as a primary acyl chain in the lipid A structure of a vast array of Gram-negative bacteria.[1][2] Its presence is not merely structural; it is a critical determinant of the overall conformation of lipid A and, consequently, its ability to be recognized by the host's innate immune receptors. Understanding the precise function of this fatty acid is paramount for the development of novel therapeutics that can modulate the immune response to bacterial infections, such as sepsis antagonists or vaccine adjuvants.

Biosynthesis of Lipid A and the Incorporation of this compound

The biosynthesis of lipid A is a highly conserved pathway in Gram-negative bacteria, known as the Raetz pathway. The initial and committing step of this pathway is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase, or LpxA.[3][4]

LpxA facilitates the transfer of an (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). In many common Gram-negative bacteria, including Escherichia coli, the preferred acyl chain for this initial step is (R)-3-hydroxytetradecanoyl-ACP.[4] The specificity of LpxA for (R)-3-hydroxytetradecanoyl-ACP is a critical control point in determining the primary acylation pattern of lipid A.[5][6]

The following diagram illustrates the initial step in the Raetz pathway of lipid A biosynthesis:

Caption: The enzymatic reaction catalyzed by LpxA, initiating lipid A biosynthesis.

Structural Significance of this compound in Lipid A

In the canonical hexa-acylated lipid A of E. coli, four molecules of this compound form the primary acyl chains, directly attached to the glucosamine (B1671600) disaccharide backbone at positions 2, 3, 2', and 3'.[7] These primary acyl chains are crucial for anchoring the LPS molecule in the bacterial outer membrane.

Furthermore, the hydroxyl groups of the two this compound moieties on the distal glucosamine unit (positions 2' and 3') serve as attachment points for secondary, non-hydroxylated acyl chains (laurate and myristate in E. coli). This complete acylation pattern is essential for the potent agonistic activity of lipid A on the human TLR4/MD-2 complex.

The conformation of lipid A is significantly influenced by the presence and orientation of these acyl chains. The this compound chains contribute to a specific conical shape of the lipid A molecule that allows it to fit snugly into the hydrophobic pocket of the MD-2 co-receptor.[8][9]

Role in TLR4/MD-2 Signaling Pathway Activation

The recognition of lipid A by the TLR4/MD-2 complex is the primary event initiating the innate immune response to Gram-negative bacteria. The this compound chains play a direct role in this recognition and subsequent receptor activation.

Upon binding of lipid A, the acyl chains, including the four this compound residues, are inserted into the hydrophobic pocket of MD-2.[7] This binding induces a conformational change in the MD-2/lipid A complex, which then promotes the dimerization of two TLR4/MD-2/lipid A complexes.[10][11] This dimerization is the critical step for the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.

The following diagram outlines the TLR4 signaling pathway initiated by lipid A:

Caption: Simplified TLR4 signaling pathway upon recognition of lipid A.

Impact of Acylation Pattern on Immune Response: Quantitative Data

The number and arrangement of acyl chains, including this compound, on the lipid A molecule have a profound impact on the magnitude of the immune response. Variations in this acylation pattern can lead to agonistic, antagonistic, or even null responses at the TLR4/MD-2 receptor.

| Lipid A Structure | Number of Acyl Chains | This compound Moieties | TLR4/MD-2 Activity (Human) | Reference Cytokine Induction (e.g., TNF-α) |

| E. coli (wild-type) | 6 | 4 | Strong Agonist | High |

| Yersinia pestis (37°C) | 4 | 4 | Antagonist/Weak Agonist | Low to None |

| Monophosphoryl Lipid A (MPLA) | 5-6 | 4 | Weak Agonist/Adjuvant | Moderate |

| Lipid IVa | 4 | 4 | Antagonist | None (inhibits E. coli LPS) |

Note: The cytokine induction levels are relative and can vary depending on the cell type and experimental conditions.

Experimental Protocols

TLR4 Activation Assay using HEK-Blue™ hTLR4 Cells

This protocol describes a method to quantify the activation of human TLR4 by different lipid A preparations using a commercially available reporter cell line.

Materials:

-

HEK-Blue™ hTLR4 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Lipid A samples and controls (e.g., ultrapure LPS from E. coli)

-

Endotoxin-free water

-

96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Preparation: Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions. On the day of the assay, detach cells and prepare a suspension at a concentration of approximately 2.8 x 10^5 cells/mL in HEK-Blue™ Detection medium.

-

Sample Preparation: Prepare serial dilutions of lipid A samples and controls in endotoxin-free water.

-

Assay Setup:

-

Add 20 µL of each sample dilution or control to the wells of a 96-well plate.

-

Add 180 µL of the cell suspension to each well.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Measurement: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is proportional to the amount of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation and TLR4 signaling.[12][13][14]

Limulus Amebocyte Lysate (LAL) Assay (Gel-Clot Method)

This assay is a highly sensitive method for the detection and quantification of endotoxin (B1171834) based on the clotting of lysate from the amebocytes of the horseshoe crab, Limulus polyphemus.

Materials:

-

LAL reagent (gel-clot)

-

Control Standard Endotoxin (CSE)

-

LAL Reagent Water (LRW)

-

Depyrogenated glass test tubes (10 x 75 mm)

-

Heating block or water bath (37 ± 1°C)

-

Vortex mixer

Procedure:

-

Reagent Preparation: Reconstitute the LAL reagent and CSE with LRW according to the manufacturer's instructions. Prepare a dilution series of the CSE.

-

Sample Preparation: Dilute the test samples with LRW to a concentration within the sensitivity range of the LAL reagent.

-

Assay Procedure:

-

Add 0.1 mL of each CSE dilution, sample, and a negative control (LRW) to separate depyrogenated test tubes.

-

Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration.

-

Immediately after adding the LAL reagent, gently mix the contents of each tube and place it in the 37°C heating block.

-

-

Incubation and Reading: Incubate the tubes undisturbed for 60 ± 2 minutes. After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a solid gel that remains at the bottom of the tube. The endotoxin concentration of the sample is determined by the lowest concentration of the CSE that forms a firm gel.[15][16][17][18]

MALDI-TOF Mass Spectrometry for Lipid A Analysis

This technique is used for the structural characterization of lipid A, including the determination of its acylation and phosphorylation state.

Materials:

-

MALDI-TOF mass spectrometer

-

MALDI target plate

-

Matrix solution (e.g., 5-chloro-2-mercaptobenzothiazole (B1225071) (CMBT) or 2,5-dihydroxybenzoic acid (DHB))

-

Solvents (e.g., chloroform, methanol)

-

Lipid A extract

Procedure:

-

Sample Preparation: Dissolve the lipid A extract in an appropriate solvent mixture (e.g., chloroform:methanol, 2:1, v/v).

-

Matrix Application: Mix the lipid A sample solution with the matrix solution.

-

Spotting: Apply a small volume (e.g., 1 µL) of the sample-matrix mixture onto the MALDI target plate and allow it to air dry (co-crystallization).

-

Mass Spectrometry Analysis:

The following diagram illustrates a general workflow for lipid A analysis:

Caption: A typical experimental workflow for the analysis of lipid A.

Conclusion

This compound is an indispensable component of lipid A, fundamentally influencing its structure, biosynthesis, and its interaction with the host immune system. Its role extends beyond that of a simple structural lipid; it is a key determinant of the endotoxic principle of Gram-negative bacteria. A thorough understanding of the function of this compound is essential for the rational design of novel therapeutics aimed at modulating the TLR4 signaling pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the fields of immunology, microbiology, and infectious diseases to further investigate the intricate role of this molecule and to develop innovative strategies to combat Gram-negative bacterial infections.

References

- 1. This compound | C14H28O3 | CID 5288266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Concepts of the chemical structure of lipid A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleotide substrate recognition by UDP-N-acetylglucosamine acyltransferase (LpxA) in the first step of lipid A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recognition of lipid A variants by the TLR4-MD-2 receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchers.uss.cl [researchers.uss.cl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. ovid.com [ovid.com]

- 12. 101.200.202.226 [101.200.202.226]

- 13. 101.200.202.226 [101.200.202.226]

- 14. invivogen.com [invivogen.com]

- 15. frederick.cancer.gov [frederick.cancer.gov]

- 16. acciusa.com [acciusa.com]

- 17. acciusa.com [acciusa.com]

- 18. hardydiagnostics.com [hardydiagnostics.com]

- 19. Study of Matrix Additives for Sensitive Analysis of Lipid A by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Detection of Species-Specific Lipids by Routine MALDI TOF Mass Spectrometry to Unlock the Challenges of Microbial Identification and Antimicrobial Susceptibility Testing [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. aocs.org [aocs.org]

The Central Role of (R)-3-Hydroxytetradecanoic Acid in Bacterial Fatty Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a crucial intermediate in fatty acid biosynthesis.[1][2] This 14-carbon chain saturated fatty acid is particularly significant in Gram-negative bacteria, where it serves as a fundamental building block for the synthesis of Lipid A.[3] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria that is critical for their survival.[4] The biosynthesis pathway of Lipid A, and by extension the synthesis of this compound, represents a key target for the development of novel antibacterial agents.[4][5] This technical guide provides an in-depth overview of the biosynthesis of this compound, its incorporation into Lipid A, methods for its detection and quantification, and its relevance in drug development.

Biosynthesis of this compound and its Incorporation into Lipid A

In Gram-negative bacteria such as Escherichia coli, the synthesis of this compound and its direct incorporation into the Lipid A backbone is a cytoplasmic process initiated from UDP-N-acetylglucosamine (UDP-GlcNAc). This pathway, known as the Raetz pathway, is catalyzed by a series of enzymes encoded by the lpx genes.[6][7]

The initial steps involving this compound are:

-

Acylation of UDP-GlcNAc by LpxA: The first step is the transfer of an (R)-3-hydroxymyristoyl group from (R)-3-hydroxymyristoyl-acyl carrier protein (ACP) to the 3'-hydroxyl group of UDP-GlcNAc. This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase (LpxA).[3][8]

-

Deacetylation by LpxC: The product of the LpxA reaction, UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine, is then deacetylated at the 2'-position by the zinc-dependent enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC). This is the first irreversible and committed step in the Lipid A biosynthesis pathway.[7][9]

-

N-acylation by LpxD: The third enzyme in the pathway, UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase (LpxD), catalyzes the transfer of a second (R)-3-hydroxymyristoyl group from its ACP donor to the free amino group of the deacetylated intermediate, forming UDP-2,3-diacylglucosamine.[7][10][11]

Following these steps, further enzymatic modifications lead to the formation of the complete Lipid A molecule, which is then transported to the outer membrane.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Enzymatic synthesis of lipid A molecules with four amide-linked acyl chains. LpxA acyltransferases selective for an analog of UDP-N-acetylglucosamine in which an amine replaces the 3"-hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two Distinct Mechanisms of Inhibition of LpxA Acyltransferase Essential for Lipopolysaccharide Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. uniprot.org [uniprot.org]

- 9. UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase of Escherichia coli is a zinc metalloenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 11. uniprot.org [uniprot.org]

Unveiling the Natural Sources of (R)-3-Hydroxytetradecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxytetradecanoic acid, a chiral long-chain fatty acid, is a molecule of significant interest in biomedical research and drug development due to its integral role in the structure and function of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. This technical guide provides an in-depth exploration of the primary natural sources of this compound, focusing on its biosynthesis, quantification, and the experimental protocols for its isolation and analysis.

Primary Natural Sources: The Bacterial Kingdom

The most significant and well-documented natural source of this compound is the lipid A moiety of lipopolysaccharides found in a wide array of Gram-negative bacteria. Lipid A serves as the hydrophobic anchor of LPS and is responsible for its endotoxic activity. Within the intricate structure of lipid A, (R)-3-hydroxy fatty acids are fundamental components, and this compound is a prevalent constituent in many bacterial species.

Prominent examples of Gram-negative bacteria that serve as natural sources for this compound include:

-

Pseudomonas aeruginosa : An opportunistic human pathogen, the lipid A of P. aeruginosa is known to contain a heterogeneous mixture of fatty acids, including 3-hydroxydecanoic acid and 3-hydroxydodecanoic acid. While not always the most abundant, this compound is also a recognized component of its lipid A.[1][2]

-

Burkholderia cenocepacia : This bacterium, a member of the Burkholderia cepacia complex and a significant pathogen in cystic fibrosis patients, also possesses lipid A containing this compound. The specific fatty acid composition of Burkholderia lipid A can vary between species and strains.[3][4]

-

Escherichia coli : As a model Gram-negative bacterium, the biosynthesis of its lipid A is well-characterized. E. coli LpxA, the first enzyme in the lipid A biosynthetic pathway, specifically utilizes (R)-3-hydroxymyristoyl-ACP, which is the acyl carrier protein thioester of this compound.[5][6][7]

While some sources suggest the presence of 3-hydroxytetradecanoic acid in animal and plant-derived products like butter and milk fat, these are generally less specific and may not exclusively refer to the (R)-enantiomer. The primary and most reliable natural sources for scientific investigation remain Gram-negative bacteria.

Quantitative Analysis of this compound in Bacterial Lipid A

The fatty acid composition of lipid A can be quantitatively analyzed to determine the relative abundance of this compound. This data is crucial for understanding the structural variations of lipid A across different bacterial species and their potential impact on immunological responses.

Table 1: Fatty Acid Composition of Lipid A from Selected Gram-Negative Bacteria

| Bacterial Species | Fatty Acid Component | Approximate Molar Ratio / Presence | Reference |

| Pseudomonas aeruginosa | 2-hydroxydodecanoic acid | 2.2 | [1] |

| 3-hydroxydodecanoic acid | 2.0 | [1] | |

| dodecanoic acid | 0.2 | [1] | |

| 3-hydroxydecanoic acid | 0.8 | [1] | |

| hexadecanoic acid | 0.4 | [1] | |

| Burkholderia pseudomallei | tetradecanoic acid (C14:0) | Present | [4] |

| 3-hydroxytetradecanoic acid [C14:0(3-OH)] | Present | [4] | |

| hexadecanoic acid (C16:0) | Present | [4] | |

| 3-hydroxyhexadecanoic acid [C16:0(3-OH)] | Present | [4] | |

| Burkholderia cenocepacia | Lipid A is known to contain β-hydroxymyristate (3-OH C14:0) | Present, but may be absent in some related species | [3] |

Note: The exact molar ratios and presence of specific fatty acids can vary depending on the bacterial strain, growth conditions, and analytical methods used.

Biosynthesis of this compound for Lipid A

The biosynthesis of this compound destined for incorporation into lipid A is intricately linked to the fatty acid synthesis (FAS) pathway and the initial steps of the lipid A biosynthetic pathway. The key enzyme, LpxA, exhibits a high degree of specificity for (R)-3-hydroxyacyl-acyl carrier protein (ACP) as its substrate.

The synthesis begins with the production of (R)-3-hydroxyacyl-ACP intermediates via the FAS II system. The enzyme LpxA, a UDP-N-acetylglucosamine acyltransferase, then catalyzes the transfer of the (R)-3-hydroxyacyl group from ACP to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). This is the first committed step in the biosynthesis of lipid A. Subsequently, the enzyme LpxD catalyzes the N-acylation of UDP-3-O-((R)-3-hydroxyacyl)glucosamine, also utilizing a (R)-3-hydroxyacyl-ACP donor.[5][6][8] The specificity of these enzymes for the (R)-enantiomer and for a particular chain length (e.g., C14 in E. coli) is a critical determinant of the final lipid A structure.[5][6]

Figure 1. Initial step in lipid A biosynthesis involving (R)-3-hydroxytetradecanoyl-ACP.

Experimental Protocols

Extraction of Lipids from Bacterial Cells

A common method for extracting total lipids, including lipopolysaccharides, from bacterial cells is a modified Bligh-Dyer method.

Materials:

-

Bacterial cell pellet

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Harvest bacterial cells by centrifugation and wash the pellet with 0.9% NaCl.

-

Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

Vortex the mixture vigorously for 15-20 minutes to ensure thorough extraction.

-

Induce phase separation by adding 1 volume of chloroform and 1 volume of water, resulting in a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

-

Vortex the mixture again and centrifuge at low speed to separate the phases.

-

The lower organic phase, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Hydrolysis of Lipid A and Derivatization to Fatty Acid Methyl Esters (FAMEs)

To analyze the fatty acid composition of lipid A, the lipid extract must be hydrolyzed to release the constituent fatty acids, which are then derivatized to their more volatile methyl esters for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

-

Dried lipid extract

-

2 M HCl in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Heating block or water bath

-

GC vials

Procedure:

-

Resuspend the dried lipid extract in 2 M methanolic HCl.

-

Heat the mixture at 85°C for 16 hours in a sealed tube to achieve simultaneous hydrolysis and methanolysis.

-

After cooling, add an equal volume of water and extract the FAMEs three times with hexane.

-

Pool the hexane extracts and wash with a saturated NaCl solution.

-

Dry the hexane phase over anhydrous sodium sulfate.

-

Transfer the final hexane solution containing the FAMEs to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Hydroxy FAMEs

GC-MS is the standard method for the separation and identification of fatty acid methyl esters, including the hydroxylated forms.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B or similar

-

Mass Spectrometer: Agilent 5977A MSD or similar

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 min

-

Ramp 1: 8°C/min to 200°C

-

Ramp 2: 20°C/min to 280°C, hold for 10 min

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

Data Analysis: The identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum with those of an authentic standard. The characteristic mass spectral fragmentation pattern of 3-hydroxy FAMEs includes a prominent ion at m/z 103, resulting from the cleavage between C3 and C4. Quantification is typically performed by integrating the peak area of the target analyte and comparing it to a calibration curve generated from standards.

Figure 2. General workflow for the GC-MS analysis of fatty acid methyl esters.

Conclusion

This compound is a key lipid component primarily found in the lipid A of Gram-negative bacteria. Understanding its natural sources, biosynthesis, and methods for its quantification are essential for research into bacterial pathogenesis, the development of novel antibiotics targeting lipid A biosynthesis, and the study of innate immune responses. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important biomolecule.

References

- 1. Characterization of lipid A from Pseudomonas aeruginosa O-antigenic B band lipopolysaccharide by 1D and 2D NMR and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - Fatty acid analysis of lipid A from seven immunotypes of Pseudomonas aeruginosa - American University - Figshare [aura.american.edu]

- 3. Burkholderia cenocepacia lipopolysaccharide, lipid A, and proinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and Biological Diversity of Lipopolysaccharides from Burkholderia pseudomallei and Burkholderia thailandensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LIPID A MODIFICATION SYSTEMS IN GRAM-NEGATIVE BACTERIA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis and Structure-Activity Relationships of the Lipid A Family of Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lpxA acyl- [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

An In-depth Technical Guide to (R)-3-Hydroxytetradecanoic Acid: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a C14 saturated fatty acid that plays a crucial role in the structure of Gram-negative bacterial cell walls and is an intermediate in fatty acid biosynthesis. As a key component of the lipid A moiety of lipopolysaccharide (LPS), it is integral to the endotoxin (B1171834) activity that triggers innate immune responses through Toll-like receptor 4 (TLR4). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a focus on its role in bacterial pathogenesis and host-pathogen interactions. Detailed information on its involvement in the lipid A biosynthesis pathway and the subsequent TLR4 signaling cascade is presented, supported by diagrams and experimental context.

Chemical Structure and Properties

This compound is a chiral molecule with the (R) configuration at the C-3 position. Its structure consists of a fourteen-carbon aliphatic chain with a hydroxyl group at the third carbon and a carboxylic acid group at the terminus.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (3R)-3-hydroxytetradecanoic acid | [1][2] |

| Synonyms | (R)-3-Hydroxymyristic acid, D-(-)-β-Hydroxymyristic acid | [3] |

| CAS Number | 28715-21-1 | [2][3] |

| Molecular Formula | C₁₄H₂₈O₃ | [3] |

| Molecular Weight | 244.37 g/mol | [3] |

| Physical Form | Solid | [2] |

| Melting Point | 71-72 °C | [2] |

| Boiling Point | 376.9 ± 25.0 °C at 760 mmHg | [2] |

| Solubility | Soluble in DMF (15 mg/ml), DMSO (10 mg/ml), and Ethanol (15 mg/ml) |

Biological Significance

The primary biological significance of this compound lies in its role as a fundamental building block of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[4] It is also an intermediate in fatty acid biosynthesis.[3][5]

Component of Lipid A and Endotoxin Activity

Lipid A is the component of LPS responsible for its endotoxic activity, which can elicit a strong inflammatory response in mammals.[4] this compound is one of the primary fatty acids found in the lipid A of many Gram-negative bacteria, where it is typically amide- and ester-linked to a disaccharide of glucosamine.[6] The presence and specific acylation pattern of these hydroxy fatty acids are critical for the recognition of LPS by the host's innate immune system.[6]

Intermediate in Fatty Acid Biosynthesis

This compound is an intermediate in the fatty acid biosynthesis pathway.[3][5] Specifically, it is formed from 3-oxotetradecanoyl-ACP by the action of 3-oxoacyl-[acyl-carrier-protein] reductase. It is then further processed in subsequent rounds of fatty acid elongation.

Signaling Pathways

This compound is a key structural component in two major biological pathways: the biosynthesis of Lipid A and the subsequent activation of the TLR4 signaling cascade by LPS.

Lipid A Biosynthesis Pathway

The biosynthesis of lipid A, also known as the Raetz pathway, is a conserved pathway in Gram-negative bacteria and is essential for their viability.[7][8] this compound is incorporated in the early steps of this pathway.

Caption: Lipid A Biosynthesis Pathway (Raetz Pathway).

Toll-like Receptor 4 (TLR4) Signaling Pathway

LPS, containing this compound as part of its Lipid A, is a potent activator of the innate immune system through the TLR4 signaling pathway.[1][9][10][11][12] This recognition triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory cytokines.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 28715-21-1 [sigmaaldrich.com]

- 3. This compound | C14H28O3 | CID 5288266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lipid A - Wikipedia [en.wikipedia.org]

- 5. Human Metabolome Database: Showing metabocard for (R)-3-Hydroxy-tetradecanoic acid (HMDB0010731) [hmdb.ca]

- 6. The Chemical Composition of Endotoxin Isolated from Intestinal Strain of Desulfovibrio desulfuricans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new biosynthetic pathways: the lipid A story - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of 3-Hydroxytetradecanoic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytetradecanoic acid, also known as 3-hydroxymyristic acid, is a C14 hydroxy fatty acid that plays a crucial role in both bacterial pathogenesis and mammalian fatty acid metabolism. The stereochemistry at the C-3 position is paramount, dictating its biological function and immunological activity. The molecule exists as two enantiomers: (R)-3-hydroxytetradecanoic acid and (S)-3-hydroxytetradecanoic acid. This guide provides a comprehensive overview of the stereochemical aspects of this molecule, its biological significance, methods for its stereoselective synthesis, and its role in key signaling pathways.

Stereoisomers and Biological Significance

The chirality of 3-hydroxytetradecanoic acid at the third carbon results in two distinct stereoisomers with profoundly different biological roles.

-

This compound : This is the naturally occurring and biologically dominant enantiomer. It is a fundamental component of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1] Lipid A is a potent activator of the innate immune system in mammals, recognized by the Toll-like receptor 4 (TLR4) complex, triggering a cascade of inflammatory responses.[1] The precise structure of Lipid A, including the presence and location of (R)-3-hydroxytetradecanoyl chains, is critical for its endotoxic activity. This enantiomer also serves as an intermediate in fatty acid biosynthesis in various organisms.[2]

-

(S)-3-Hydroxytetradecanoic Acid : Considered the "unnatural" isomer, the (S)-enantiomer is not typically found as a major component of bacterial lipids.[3] However, its synthesis and study have revealed interesting biological activities. Synthetic analogues of Lipid A containing the (S)-isomer have been shown to exhibit potent immunological activities, in some cases stronger or qualitatively different from their natural (R)-counterparts. For instance, an (S)-acyl analogue of a Lipid A precursor was found to be a more potent inhibitor of LPS-induced interleukin-6 production than the natural (R)-form.[3]

Quantitative Physicochemical Data

The distinct stereochemistry of the enantiomers gives rise to specific physical properties, most notably their interaction with plane-polarized light. The following table summarizes key quantitative data for the stereoisomers and the racemic mixture of 3-hydroxytetradecanoic acid.

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| Molecular Formula | C₁₄H₂₈O₃ | C₁₄H₂₈O₃ | C₁₄H₂₈O₃ |

| Molecular Weight | 244.37 g/mol | 244.37 g/mol | 244.37 g/mol |

| Melting Point (°C) | 71-72 | 71.8 | 78-80 |

| Specific Optical Rotation ([(\alpha)]²⁰D) | -16.2° (c=1.0, CHCl₃) | +16.1° (c=1.0, CHCl₃) | 0±0.5° (c=5, C₂H₅OH) |

| CAS Number | 28715-21-1 | 35683-15-9 | 1961-72-4 |

Key Signaling Pathway: Lipid A-TLR4 Activation

The (R)-enantiomer of 3-hydroxytetradecanoic acid is integral to the structure of Lipid A, the primary ligand for the Toll-like receptor 4 (TLR4). The activation of this pathway is a critical event in the innate immune response to Gram-negative bacterial infections.

The process begins with LPS being bound by the Lipopolysaccharide-Binding Protein (LBP) in the serum.[4] This complex transfers the LPS molecule to CD14, a receptor on the surface of immune cells like macrophages and monocytes. CD14 then presents Lipid A to the myeloid differentiation factor 2 (MD-2) protein, which is associated with TLR4. The binding of Lipid A to MD-2 induces the dimerization of the TLR4-MD-2 complex.[5] This dimerization event brings the intracellular Toll/interleukin-1 receptor (TIR) domains of TLR4 into close proximity, initiating downstream signaling. Two primary pathways are activated: the MyD88-dependent pathway, which rapidly activates the transcription factor NF-κB leading to the production of pro-inflammatory cytokines, and the TRIF-dependent pathway, which is initiated after receptor endocytosis and leads to the activation of both IRF3 (producing type I interferons) and a delayed activation of NF-κB.[4][6][7]

Experimental Protocols and Workflows

The stereoselective synthesis of each enantiomer requires distinct chemical or biochemical strategies. Below are detailed methodologies for the preparation of optically pure (R)- and (S)-3-hydroxytetradecanoic acid.

Synthesis of this compound via Asymmetric Hydrogenation

This method provides the natural (R)-enantiomer through the enantioface-differentiating hydrogenation of a keto-ester precursor, followed by purification.

Protocol Details:

-

Catalyst Preparation: A modified Raney nickel catalyst is prepared by treating the catalyst with an aqueous solution of (R,R)-tartaric acid and sodium bromide. This modification creates a chiral environment on the catalyst surface.

-

Hydrogenation: Methyl 3-oxotetradecanoate is hydrogenated in an autoclave under high pressure (100 kg/cm ²) of hydrogen gas at 100 °C for approximately 16 hours using the modified Raney nickel catalyst. This step yields methyl (R)-3-hydroxytetradecanoate with an enantiomeric excess (e.e.) of around 85%.

-

Saponification: The resulting methyl ester is saponified using sodium hydroxide (B78521) in aqueous ethanol (B145695) to yield the crude carboxylic acid.

-

Optical Enrichment via Salt Formation: The crude acid is treated with dicyclohexylamine (B1670486) in ethanol to form the dicyclohexylammonium salt.

-

Fractional Recrystallization: The diastereomeric salt of the major (R)-enantiomer is preferentially crystallized. The salt is recrystallized three times from acetonitrile (B52724) to achieve high optical purity (>99% e.e.).

-

Final Acidification: The optically pure dicyclohexylammonium salt is treated with an acidic ion-exchange resin (e.g., Dowex 50W-X8) or dilute acid and extracted with an organic solvent to yield the final, optically pure this compound.

Synthesis of (S)-3-Hydroxytetradecanoic Acid via Enzymatic Resolution

This method utilizes the enantioselectivity of a lipase (B570770) enzyme to resolve a racemic mixture, allowing for the isolation of the (S)-enantiomer.[3]

Protocol Details:

-

Racemate Preparation: Racemic methyl 3-hydroxytetradecanoate (B1260086) is prepared, for example, by the Reformatsky reaction of dodecanal (B139956) with methyl bromoacetate, followed by reduction of the resulting keto-ester.

-

Enzymatic Hydrolysis: The racemic methyl ester is incubated with a lipase (e.g., Lipase P "Amano" from Pseudomonas sp.) in a phosphate (B84403) buffer (pH 7.0) at 30 °C. The lipase selectively hydrolyzes the (R)-ester to the corresponding (R)-carboxylic acid, leaving the (S)-ester largely unreacted. The reaction is monitored (e.g., by TLC or HPLC) and stopped at approximately 50% conversion (typically 24 hours).[3]

-

Separation: The reaction mixture is acidified, and the components are separated by extraction. An acid/base extraction procedure is used to separate the acidic this compound from the neutral, unreacted (S)-methyl 3-hydroxytetradecanoate.

-

Saponification of (S)-Ester: The recovered, optically enriched (S)-methyl ester is then chemically saponified using a base such as sodium hydroxide in aqueous methanol.

-

Purification: After acidification, the resulting (S)-3-hydroxytetradecanoic acid is purified by recrystallization, typically from hexane, to yield the optically pure final product.[3]

Conclusion

The stereochemistry of 3-hydroxytetradecanoic acid is a critical determinant of its function, with the (R)-enantiomer acting as a key component of the bacterial endotoxin (B1171834) Lipid A and an agonist of the TLR4 receptor. The "unnatural" (S)-enantiomer also demonstrates significant, albeit different, immunomodulatory properties. The ability to stereoselectively synthesize both enantiomers through methods such as asymmetric hydrogenation and enzymatic resolution has been instrumental in dissecting their respective biological roles. For researchers in immunology and drug development, a thorough understanding of this stereochemistry is essential for the design of novel therapeutics, adjuvants, and endotoxin antagonists that target the TLR4 signaling pathway.

References

- 1. CAS 35683-15-9: S-3-Hydroxytetradecanoic acid | CymitQuimica [cymitquimica.com]

- 2. This compound | C14H28O3 | CID 5288266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. epdf.pub [epdf.pub]

- 5. 研究者詳細 - 及川 雅人 [researcher.yokohama-cu.ac.jp]

- 6. S-3-Hydroxytetradecanoic acid | C14H28O3 | CID 5312869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemical Hybridization of Vizantin and Lipid A to Generate a Novel LPS Antagonist [jstage.jst.go.jp]

synonyms for (R)-3-hydroxytetradecanoic acid

An In-depth Technical Guide to (R)-3-Hydroxytetradecanoic Acid

This guide provides a comprehensive overview of this compound, a molecule of significant interest in microbiology, immunology, and lipid biochemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, biological significance, and methods for its synthesis and analysis.

Nomenclature and Synonyms

This compound is a saturated fatty acid with a 14-carbon chain and a hydroxyl group at the third carbon position with R-stereochemistry. Due to its prevalence in various biological systems and its historical context in lipid research, it is known by several synonyms.

A comprehensive list of its common names and identifiers is provided below:

-

(R)-3-Hydroxymyristic acid[1]

-